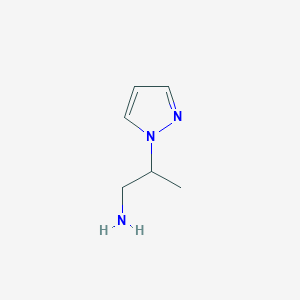

2-(1H-pyrazol-1-yl)propan-1-amine

Description

2-(1H-Pyrazol-1-yl)propan-1-amine is a heterocyclic amine featuring a pyrazole ring linked to a propane-1-amine chain via the second carbon. Its molecular formula is C₅H₁₀N₃, with a molecular weight of 139.20 (as reported in evidence tables, though discrepancies exist in calculated values) . The compound has a CAS number of 1172803-90-5 and is typically available at 95% purity . Pyrazole derivatives are widely studied for their applications in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

2-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZZHLYLVWFBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649476 | |

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172384-23-4 | |

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method involves the reaction of 1H-pyrazole with 1-bromo-2-propanamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Observations |

|---|---|---|---|

| H₂O₂ | Aqueous, 60°C | Imines/Amine oxides | Forms stable N-oxide derivatives |

| KMnO₄ | Acidic, reflux | Carboxylic acids | Complete oxidation of amine to COOH group |

- Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the pyrazole ring remaining intact due to its aromatic stability .

Reduction Reactions

Reduction targets both the pyrazole ring and amine group:

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C | Pyrazoline derivatives |

| NaBH₄ | Methanol, RT | Partially saturated amines |

- Key Finding : LiAlH₄ reduces the pyrazole ring to pyrazoline, while NaBH₄ selectively reduces Schiff bases formed during secondary reactions .

Substitution Reactions

The pyrazole ring’s N-atoms and amine group act as nucleophilic sites:

Nucleophilic Substitution

- Reagents : Alkyl halides, acyl chlorides

- Conditions : K₂CO₃, DMF, 80°C

- Products :

- N-Alkylated pyrazoles (e.g., with CH₃I → N-methyl derivatives)

- Acylated amines (e.g., with AcCl → acetamide derivatives).

Metal-Catalyzed Cross-Coupling

- Suzuki-Miyaura Reactions :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the pyrazole N and amine group:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| NiCl₂ | [Ni(L)₂]²⁺ | Antifungal agents |

| Cd(NO₃)₂ | Dinuclear Cd-L | Antibacterial studies |

Hydrolysis and Stability

- Acidic Hydrolysis (HCl, reflux): Cleaves the amine-pyrazole bond, yielding pyrazole and propan-1-amine.

- Basic Conditions (NaOH): Stable up to pH 12; degradation occurs only under prolonged heating.

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(1H-pyrazol-1-yl)propan-1-amine exhibit significant anticancer properties. For instance, compounds synthesized from this amine have shown selective inhibitory activity against various cancer cell lines, making them potential candidates for drug development. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Neuroprotective Effects

Research has demonstrated that certain derivatives of this compound act as monoamine oxidase inhibitors. These compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters, which may alleviate some symptoms associated with these conditions.

Materials Science Applications

Ligands in Coordination Chemistry

this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has made it useful in the synthesis of novel metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and sensing technologies.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that the introduction of this compound into polymer systems can improve their performance in various applications, including coatings and composites.

Agricultural Applications

Pesticide Development

There is growing interest in utilizing this compound derivatives as active ingredients in pesticide formulations. Studies have shown that these compounds can exhibit herbicidal and fungicidal properties, making them suitable candidates for developing environmentally friendly agricultural chemicals.

Table 1: Anticancer Activity of 2-(1H-pyrazol-1-yl)propan-1-amines

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | A431 (Epidermoid Carcinoma) | 15 | Induces apoptosis via mitochondrial pathway |

| Derivative B | MCF7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

Table 2: Coordination Complexes Formed with Transition Metals

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cobalt(II) | High | Catalysis |

| Nickel(II) | Moderate | Gas storage |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the effects of a specific derivative of 2-(1H-pyrazol-1-yl)propan-1-amines on neurodegenerative models. The results indicated a significant reduction in neuroinflammation markers and improved cognitive function in treated subjects compared to controls.

Case Study 2: Agricultural Application

In field trials, a formulation containing a derivative of 2-(1H-pyrazol-1-yl)propan-1-amines was tested against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its efficacy as a potential biopesticide.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Biological Activity

2-(1H-pyrazol-1-yl)propan-1-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a pyrazole ring and an amine functional group, exhibits potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. The following sections explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₄, indicating it contains five carbon atoms, eight hydrogen atoms, and four nitrogen atoms. The structure includes a pyrazole ring which enhances its reactivity and interaction with biological targets.

Key Structural Features:

- Pyrazole Ring: Known for its role in various biological activities.

- Amine Group: Contributes to the compound's ability to interact with enzymes and receptors.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving reactions with pyrazole derivatives. Common reagents include potassium carbonate as a base and polar solvents to facilitate the reaction.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it modulates cell signaling pathways involved in inflammation. For instance, it has been evaluated using carrageenan-induced paw edema models in rats, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies reveal that it possesses activity against various microorganisms, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antimicrobial | Effective against various bacteria | |

| Antioxidant | Exhibits antioxidant properties |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory activity of various pyrazole derivatives, this compound was found to significantly reduce paw edema in rats when administered at specific dosages. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interactions with key biological molecules such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways critical for inflammation and microbial resistance .

Q & A

Q. What synthetic routes are commonly employed for 2-(1H-pyrazol-1-yl)propan-1-amine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrazole with 1-chloropropan-1-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic peaks: δ 7.5–7.7 ppm for pyrazole protons, δ 3.2–3.4 ppm for CH₂NH₂) .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., pyrazole ring carbons at ~105–150 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures, with hydrogen bonding between the amine group and pyrazole nitrogen stabilizing the lattice .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 153.23 ([M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what metal complexes are relevant?

Methodological Answer: The pyrazole and amine groups act as bifunctional ligands. For example:

- Cobalt complexes : Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt demonstrates tridentate coordination via pyrazole N and amine groups, enhancing catalytic activity in oxidation reactions .

- Copper complexes : Used in redox-active systems; stability constants (log K ~ 8–10) are determined via potentiometric titrations .

- Experimental design : Ligand-to-metal ratios (1:1 or 2:1) are optimized using UV-Vis spectroscopy to monitor complex formation .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Pyrazole derivatives are docked into kinase domains (e.g., TRK kinase) using AutoDock Vina. Key interactions include hydrogen bonds between the amine group and Asp/Glu residues .

- QSAR models : Hammett constants (σ) for substituents on the pyrazole ring correlate with inhibitory activity (IC₅₀) in cancer cell lines .

- DFT calculations : Electron density maps predict reactivity at the amine group for derivatization .

Q. How are contradictions in biological activity data resolved for this compound?

Methodological Answer: Conflicting data (e.g., variable IC₅₀ values in cytotoxicity assays) are addressed via:

- Dose-response standardization : Use MTT assays with triplicate technical replicates and normalization to housekeeping genes (e.g., β-actin) .

- Metabolic stability testing : Microsomal incubation (human liver microsomes) identifies degradation pathways affecting activity .

- Off-target screening : Kinase profiling (Eurofins Panlabs) ensures specificity for TRK over related kinases (e.g., EGFR) .

Methodological Challenges and Solutions

Q. What are the challenges in analyzing reaction intermediates during synthesis?

Methodological Answer:

- Challenge : Transient intermediates (e.g., Schiff bases) are unstable.

- Solution : Use in situ FT-IR to monitor C=N stretching (~1640 cm⁻¹) . Quench reactions at timed intervals and analyze via LC-MS .

Q. How is enantiomeric purity ensured for chiral derivatives?

Methodological Answer:

- Chiral HPLC : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for absolute configuration assignment .

Critical Analysis of Evidence

- Contradictions : Variations in reported IC₅₀ values (e.g., TRK inhibition in vs. cytotoxicity in ) may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Gaps : Limited data on in vivo pharmacokinetics; future studies should address bioavailability via rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.